

Boc-MeThr(Bzl)-OH chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Boc-MeThr(Bzl)-OH**

Cat. No.: **B558263**

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An In-Depth Technical Guide to N- α -Boc-N- α -methyl-O-benzyl-L-threonine [**Boc-MeThr(Bzl)-OH**]

Introduction

N- α -Boc-N- α -methyl-O-benzyl-L-threonine, abbreviated as **Boc-MeThr(Bzl)-OH**, is a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly in the field of drug discovery and development. The presence of the N-methyl group introduces conformational constraints and metabolic stability to the resulting peptide, while the Boc (tert-butyloxycarbonyl) and Benzyl (Bzl) groups provide orthogonal protection for the α -amino and side-chain hydroxyl functionalities, respectively. This guide offers a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and use, and logical workflows for its application in solid-phase peptide synthesis (SPPS).

While specific experimental data for **Boc-MeThr(Bzl)-OH** is not widely published, this guide consolidates information from analogous N-methylated and O-benzylated amino acid derivatives to provide a robust technical overview for researchers and scientists.

Core Chemical & Physical Properties

The properties of **Boc-MeThr(Bzl)-OH** are determined by its constituent protecting groups and the threonine backbone. The data presented below is a combination of predicted values and data from closely related compounds, such as Boc-Thr(Bzl)-OH and other N-methylated amino acid derivatives.

Structural and General Data

Property	Value	Source
Compound Name	N- α -Boc-N- α -methyl-O-benzyl-L-threonine	N/A
Abbreviation	Boc-MeThr(Bzl)-OH	N/A
Molecular Formula	C ₁₇ H ₂₅ NO ₅	N/A
Molecular Weight	323.39 g/mol	[1]
CAS Number	Not available	N/A
Appearance	Expected to be a white to off-white powder	[2][3]

Physicochemical and Spectroscopic Data

Property	Value	Source
Melting Point	Expected to be similar to Boc-Thr(Bzl)-OH (110 - 120 °C)	[2]
Optical Rotation $[\alpha]^{20}/D$	Data not available; expected to vary from Boc-Thr(Bzl)-OH	N/A
Solubility	Soluble in organic solvents like DMF, DCM, and Methanol	
Storage Conditions	Store at 0 - 8 °C to ensure stability	[2][3]

Experimental Protocols

Detailed experimental procedures for the synthesis and application of **Boc-MeThr(Bzl)-OH** are provided below. These protocols are based on established methodologies for the synthesis of similar protected amino acids and their use in peptide synthesis.

Protocol 1: Synthesis of Boc-MeThr(Bzl)-OH

The synthesis of N-methylated amino acids can be challenging. One common route involves the formation and subsequent reduction of an oxazolidinone intermediate from the corresponding non-methylated precursor, Boc-Thr(Bzl)-OH.^[4]

Materials:

- Boc-Thr(Bzl)-OH
- Paraformaldehyde
- p-Toluenesulfonic acid (p-TsOH)
- Toluene
- Triethylsilane (Et₃SiH)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- Oxazolidinone Formation:
 - To a solution of Boc-Thr(Bzl)-OH (1 equivalent) in toluene, add paraformaldehyde (1.5 equivalents) and a catalytic amount of p-TsOH.
 - Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude oxazolidinone intermediate.
- Reductive Cleavage to N-Methylated Product:
 - Dissolve the crude oxazolidinone in a 1:1 mixture of DCM and TFA at 0 °C.
 - Add triethylsilane (2-3 equivalents) dropwise to the solution.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
 - Remove the solvent under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate.
 - Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure **Boc-MeThr(Bzl)-OH**.

Protocol 2: Incorporation of Boc-MeThr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard coupling cycle within the Boc/Bzl SPPS strategy.[\[5\]](#)[\[6\]](#)

Materials:

- H-Peptide-Resin (with a free N-terminal amine)
- **Boc-MeThr(Bzl)-OH**
- Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as an activator
- 1-Hydroxybenzotriazole (HOBr) (if using DCC)

- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)

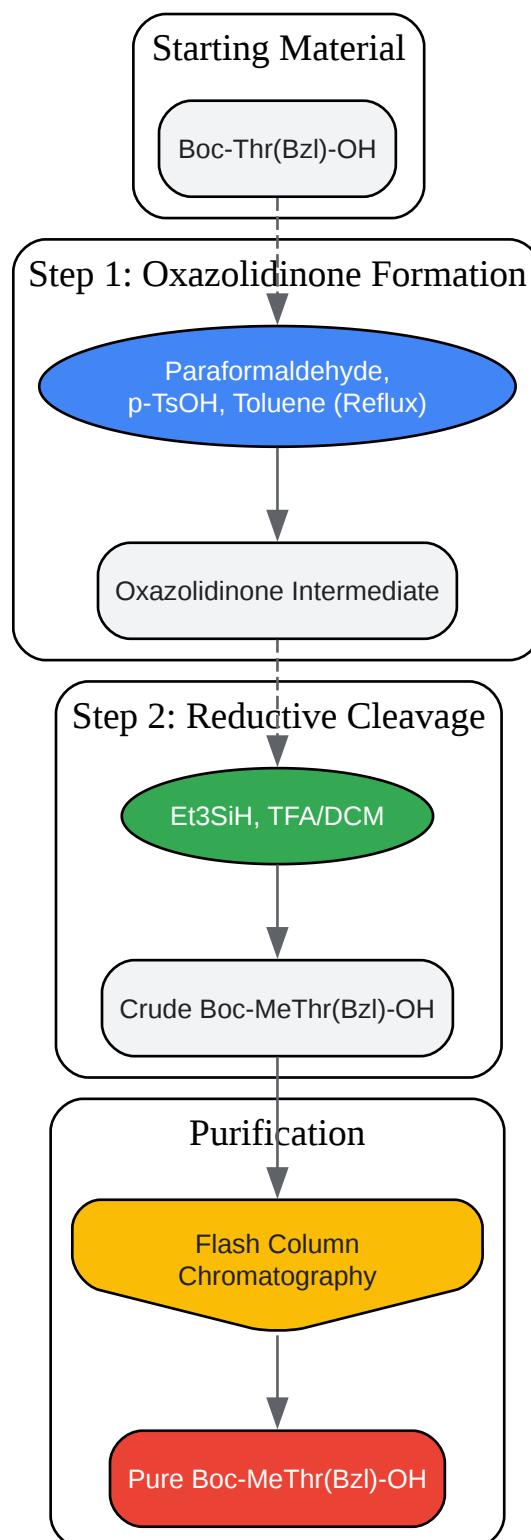
Procedure (One Coupling Cycle):

- Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
- Boc Deprotection:
 - Wash the resin with DCM (3 times).
 - Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the N-terminal Boc group.[\[6\]](#)
 - Wash the resin with DCM (3 times), Isopropanol (1 time), and DCM (3 times).
- Neutralization:
 - Wash the resin with DCM (3 times).
 - Add a solution of 10% DIPEA in DCM and agitate for 5 minutes. Repeat once.
 - Wash the resin with DCM (5 times) to remove excess base.
- Amino Acid Coupling:
 - In a separate vessel, pre-activate **Boc-MeThr(Bzl)-OH** (3 equivalents) with DCC (3 equivalents) and HOEt (3 equivalents) in DMF for 10-15 minutes at 0 °C.
 - Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.
 - Add the activated amino acid solution to the neutralized resin.
 - Agitate the mixture for 2-4 hours at room temperature.

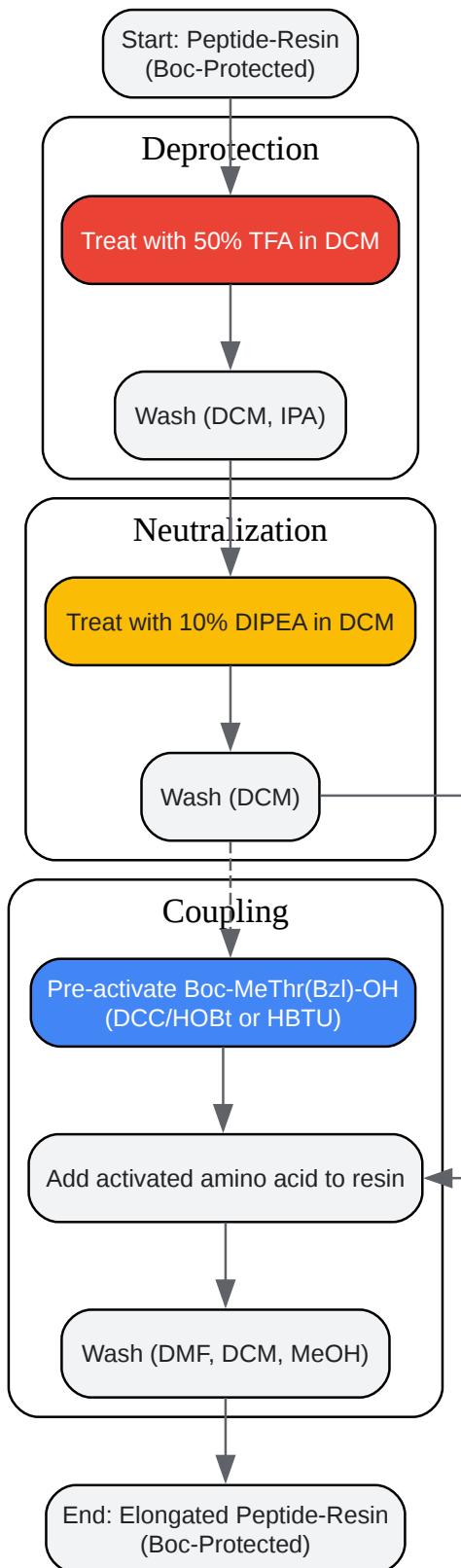
- **Washing:** Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove unreacted reagents.
- **Capping (Optional):** To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Logical and Experimental Workflows

The following diagrams illustrate the key processes involving **Boc-MeThr(Bzl)-OH**.

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Caption: Synthetic pathway for **Boc-MeThr(Bzl)-OH**.

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Caption: Boc-SPPS cycle for one amino acid addition.

Applications in Research and Drug Development

Boc-MeThr(Bzl)-OH is a valuable building block for synthesizing peptides with enhanced properties:

- Increased Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, increasing the *in vivo* half-life of the peptide therapeutic.
- Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, which can lock the peptide into a specific, biologically active conformation, potentially increasing receptor affinity and selectivity.^[2]
- Improved Membrane Permeability: The increased lipophilicity from the methyl and benzyl groups can sometimes enhance the ability of a peptide to cross cell membranes.

This derivative is particularly useful in the Boc/Bzl SPPS strategy, a classical method that remains relevant for the synthesis of certain complex or hydrophobic peptides where the alternative Fmoc/tBu strategy may be problematic.^{[5][7]} The final deprotection and cleavage from the resin typically require strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).^{[8][9]}

Safety and Handling

As with all laboratory chemicals, **Boc-MeThr(Bzl)-OH** should be handled with appropriate care.

- Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.^[10]
- Storage: Keep the container tightly closed and store in a cool, dry place at the recommended temperature of 0 - 8 °C.^{[2][3]}
- Hazards: May cause skin and eye irritation. The hazardous decomposition products include oxides of carbon and nitrogen.^[10] In case of fire, use carbon dioxide or a dry chemical extinguisher.^[10]

This technical guide provides a foundational understanding of **Boc-MeThr(Bzl)-OH** for its effective use in peptide synthesis and drug development endeavors.

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- To cite this document: BenchChem. [Boc-MeThr(Bzl)-OH chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558263#boc-methr-bzl-oh-chemical-properties>]

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